N-tert-Butylhydroxylamine
Overview
Description
N-tert-Butylhydroxylamine is an organic compound with the molecular formula C4H11NO. It is a hydroxylamine derivative where the hydroxyl group is attached to a tert-butyl group. This compound is known for its antioxidant properties and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
It has been suggested that it may have neuroprotective effects .
Biochemical Pathways
N-tert-Butylhydroxylamine has been shown to significantly attenuate infarct volume in rat transient focal ischemia and attenuate N-methyl-D-aspartate (NMDA)-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .
Result of Action
This compound has been shown to have neuroprotective effects. It significantly attenuates infarct volume in rat transient focal ischemia and attenuates NMDA-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .
Action Environment
It is known that exposure of cells to ionizing radiation leads to the formation of reactive oxygen species (ros) that are associated with radiation-induced cytotoxicity . Therefore, compounds like this compound that scavenge ROS may confer radioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butylhydroxylamine can be synthesized through the reduction of 2-methyl-2-nitropropane using zinc dust and acetic acid in ethanol. The reaction is carried out at low temperatures (10-20°C) and involves the following steps :
- 2-Methyl-2-nitropropane and zinc dust are added to ethanol.
- Glacial acetic acid is added dropwise while maintaining the temperature below 15°C.
- The mixture is stirred for 3 hours at room temperature.
- The product is isolated by filtration and purified using dichloromethane.
Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoxyl radicals, which are useful in spin trapping experiments.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl nitrite.
Reduction: Zinc dust and acetic acid are commonly used.
Substitution: Various electrophiles can be used depending on the desired product.
Major Products:
Aminoxyl Radicals: Formed during oxidation reactions.
Hydroxylamine Derivatives: Formed during substitution reactions.
Scientific Research Applications
N-tert-Butylhydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a spin trap for detecting short-lived radicals.
Biology: Acts as a mitochondrial antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects in ischemic stroke models.
Industry: Used in the synthesis of various organic compounds and as a stabilizer in certain formulations.
Comparison with Similar Compounds
tert-Butylamine: Another tert-butyl derivative, but with an amine group instead of a hydroxylamine group.
N-Methylhydroxylamine: Similar structure but with a methyl group instead of a tert-butyl group.
O-tert-Butylhydroxylamine: An isomer where the hydroxyl group is attached to the oxygen atom instead of nitrogen.
Uniqueness: N-tert-Butylhydroxylamine is unique due to its combination of a tert-butyl group and a hydroxylamine group, which imparts specific antioxidant properties and reactivity. Its ability to form stable aminoxyl radicals makes it particularly valuable in spin trapping and radical detection experiments.
Properties
IUPAC Name |
N-tert-butylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESXZZECGOXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57497-39-9 (hydrochloride) | |
Record name | N-tert-Butylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80168112 | |
Record name | N-tert-Butylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16649-50-6 | |
Record name | N-tert-Butylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-T-Butylhydroxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16957 | |
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Record name | 16649-50-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349 | |
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Record name | 16649-50-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-tert-Butylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | N-T-BUTYLHYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-tert-Butylhydroxylamine in current research?
A1: this compound is widely employed as a precursor in the synthesis of N-tert-butylnitrones, a class of compounds recognized for their ability to trap free radicals. This property makes them valuable tools in studying oxidative stress and related biological processes. []
Q2: How do N-tert-butylnitrones, synthesized from this compound, contribute to the study of free radicals?
A2: N-tert-butylnitrones act as "spin traps", reacting with short-lived free radicals to form more stable aminoxyl radicals. These stable radicals can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy, providing insights into the identity and behavior of the original radicals. [, ]
Q3: Can you provide an example of how this compound's properties have been applied in a specific research area?
A3: Researchers investigating the role of oxidative stress in cellular senescence used this compound to demonstrate the protective effect of antioxidants. They found that this compound, acting as a mitochondrial antioxidant, delayed senescence in human fibroblast cells and attenuated iron accumulation, a process linked to increased oxidative stress in aging cells. []
Q4: Beyond free radical studies, are there other synthetic applications of this compound?
A4: Yes, this compound can be used in the synthesis of various heterocyclic compounds. For instance, it reacts with acceptor olefins like maleimides and fumarates in the presence of an oxidant to yield specific aminoxyl radicals. These reactions provide alternative pathways for synthesizing compounds that could otherwise be accessed through reactions with α-phenyl-N-tert-butylnitrone. []
Q5: Are there any studies investigating the structural properties of compounds derived from this compound?
A5: Yes, studies have explored the structural characteristics of compounds like 2-N-tert-butylaminoxylpurine derivatives synthesized from this compound. These investigations utilize techniques like EPR spectroscopy to analyze the structural changes in these derivatives under different pH conditions. []
Q6: Has this compound been used to synthesize compounds with potential medicinal applications?
A6: Research has explored the use of this compound in synthesizing fluorine-18 labeled N-tert-butyl-α-phenylnitrone ([18F]FPBN). This radiolabeled compound holds promise as a potential imaging agent for detecting free radicals in living organisms, offering a tool to study oxidative stress in vivo. [, ]
Q7: Can you elaborate on the chemical synthesis of this compound and its availability?
A7: this compound can be synthesized through various methods, including nitro reduction, oxaziridine hydrolysis, and amine oxidation. It is commercially available, primarily as its hydrochloride salt. []
Q8: What precautions should be taken when handling this compound?
A8: this compound is hygroscopic and prone to slow oxidation, forming the corresponding nitroso compound. Proper storage, including protection from moisture and air, is essential to maintain its stability. []
Q9: Are there any reported instances of unexpected reactions involving this compound?
A9: Interestingly, a study observed the unexpected formation of the this compound radical cation when di-tert-butyl nitroxide reacted with methyl trifluoromethanesulfonate in trifluoromethanesulfonic acid. This finding highlights the importance of considering potential side reactions and their mechanisms when using this compound in chemical synthesis. []
Q10: Have there been studies investigating the conformation of this compound derivatives?
A10: Yes, researchers have studied the conformation of acyl-aminyl oxides derived from this compound using techniques like IR and ESR spectroscopy. By comparing these open-chain radicals with their cyclic counterparts, they gained insights into the conformational behavior of these compounds. []
Q11: What are the implications of understanding the conformational behavior of this compound derivatives?
A11: Knowledge about the conformation of this compound derivatives can be crucial for understanding their reactivity and potential interactions with biological targets. This information can be valuable in designing and optimizing compounds with improved pharmacological properties.
Q12: Are there any studies examining the oxidative coupling reactions involving this compound?
A12: Research has explored the oxidative coupling of this compound with nitrones, leading to the formation of secondary radicals like amidinyl-N-oxides and amidinyl-N,N′-dioxides. These studies shed light on the complex reactivity of this compound in oxidative environments. []
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